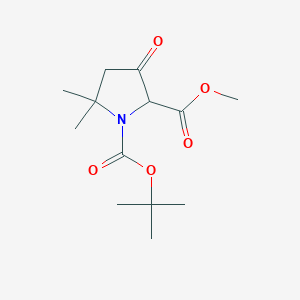
N-(2-amino-2-oxoéthyl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-amino-2-oxoethyl)acrylamide”, also known as “N-acryloyl-glycinamide”, is a compound used for research purposes . It is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular formula of “N-(2-amino-2-oxoethyl)acrylamide” is C5H8N2O2 . Its molecular weight is 128.13 .
Physical And Chemical Properties Analysis
“N-(2-amino-2-oxoethyl)acrylamide” is a solid at 20 degrees Celsius . It should be stored at 2-8°C in a dry, sealed environment . It is sensitive to air and heat .
Mécanisme D'action
The mechanism of action of N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide is not fully understood. However, studies have shown that N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide can inhibit the activity of the enzyme, aldehyde dehydrogenase (ALDH), which is involved in the detoxification of chemotherapeutic agents. By inhibiting ALDH, N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide can enhance the efficacy of chemotherapy drugs and sensitize cancer cells to treatment.
Biochemical and Physiological Effects:
N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide can induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. Furthermore, N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide in lab experiments is its ability to enhance the efficacy of chemotherapy drugs. Furthermore, N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide. One area of research is the development of novel formulations of N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response to N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide treatment. Furthermore, studies are needed to investigate the potential use of N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide in combination with other chemotherapy drugs for the treatment of cancer.
Méthodes De Synthèse
N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzylamine with ethyl oxalate to form the intermediate compound, 2-(2-oxoethyl)benzimidazole. This compound is then reacted with indazole-3-carboxylic acid to yield N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide.
Applications De Recherche Scientifique
Activité antiarythmique
Le composé a été associé à une activité antiarythmique. Une série de nouveaux N-[2-(1-adamantylamino)-2-oxoéthyl]-N-(ω-aminoalkyl)nitrobenzamides substitués présentant un spectre original d'activité antiarythmique a été synthétisée . Le composé le plus actif, le chlorhydrate de N-[2-(1-adamantylamino)-2-oxoéthyl]-N-[3-(diéthylamino)propyl]-4-nitrobenzamide, a été sélectionné comme médicament potentiel pour des études pharmacologiques et toxicologiques détaillées supplémentaires .
Activité antinéoplasique
Le composé a montré un potentiel dans le domaine de la recherche sur le cancer. Raffa et al. (2009) ont synthétisé une série de nouveaux 3-amino-N-phényl-1H-indazole-1-carboxamides et les ont évalués pour leur activité antinéoplasique in vitro contre 60 lignées de cellules cancéreuses humaines cliniquement isolées .
Activité antivirale
Les dérivés de l'indazole, qui comprennent le composé en question, ont démontré une activité antivirale. Par exemple, des dérivés de 6-amino-4-substituéalkyl-1H-indazole-2-substituécarboxylate ont été préparés et rapportés comme agents antiviraux .
Activité anti-inflammatoire
Les composés hétérocycliques contenant de l'indazole ont une grande variété d'applications médicinales, notamment en tant qu'agents anti-inflammatoires .
Activité antidépressive
Les dérivés de l'indazole ont également des applications potentielles en tant qu'antidépresseurs .
Activité antibactérienne
Il a été constaté que les dérivés de l'indazole possédaient des propriétés antibactériennes .
Activité antidiabétique
Les dérivés de l'indazole ont montré un potentiel dans le traitement du diabète .
Activité antimalarienne
Les dérivés de l'indazole ont également été associés à une activité antimalarienne .
Propriétés
IUPAC Name |
N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-8(15)5-12-10(16)9-6-3-1-2-4-7(6)13-14-9/h1-4H,5H2,(H2,11,15)(H,12,16)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMYVCQNKLVGES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2394034.png)

![ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2394037.png)
![N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2394040.png)
![2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2394041.png)

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2394043.png)
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2394044.png)
![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2394046.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide](/img/structure/B2394047.png)

![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2394051.png)
![1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2394053.png)
![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid](/img/structure/B2394056.png)